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Lucitanib Pharmacokinetic Profile

Parameter Summary of Findings
Structural Two-compartment model with zero-order release into dosing compartment, followed by
Model first-order absorption and first-order elimination [1] [2].

| Absorption | - Formulation Impact: Release duration differs between film-coated tablet (0.243 hours) and

hard gelatin capsule (0.814 hours), but this is not clinically meaningful [1] [2].

e Food/PPIs: Concomitant use of proton pump inhibitors (PPIs) has no clinically significant effect on
absorption [1] [2]. | | Distribution | - Protein Binding: Information not available in provided search
results.

¢ Volume of Distribution: Information not specified. | | Metabolism | - Pathways: Not detailed in
provided search results.

¢ Enzyme Interactions: No statistically significant effects detected for concomitant CYP3A4/CYP2C8
inhibitors or inducers, or P-glycoprotein inhibitors [1] [2]. | | Elimination | - Half-Life: Reported as 31—
40 hours, suitable for once-daily dosing [3].

e Clearance: Apparent clearance (CL/F) is part of the PopPK model, with high between-subject
variability [1] [2]. | | Key Covariates | - Body Weight: Partially explains the large between-subject
pharmacokinetic variability [1] [2].
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e Other Demographics: No significant effects of age, sex, race, tumor type, mild/moderate renal
impairment, or mild hepatic impairment on lucitanib pharmacokinetics [1] [2]. |

Population Pharmacokinetic Modeling and
Methodology

The population pharmacokinetic (PopPK) model for lucitanib was developed using data from five Phase 1/2

clinical studies, providing a robust analysis framework [1] [2].

e Data Source: The analysis pooled 4,980 pharmacokinetic samples from 403 patients with advanced

cancers across the studies [1].
e Software: Modeling was performed using Nonlinear Mixed-Effects Modeling (NONMEM) v.7.4.3
with the First Order Conditional Estimation with Interaction (FOCE-I) method [2].
e Bioanalysis: Lucitanib concentrations in plasma were measured using a validated liquid

chromatography—tandem mass spectrometry method, with a lower limit of quantification of 2.00 ng/mL

[2].

e Covariate Analysis: The effect of continuous and categorical covariates was tested using a stepwise

procedure on key parameters. Allometric scaling based on body weight was fixed in the base model

[2].

Clinical Implications and Experimental Protocols

e High Variability: The PopPK analysis confirmed high between-subject variability in lucitanib
exposure, which could not be fully explained by the covariates tested [1] [2].

e Dosing Strategy: This high variability supports the use of a safety-based dose-titration strategy in
clinical practice to optimize individual drug exposure, maximize potential benefit, and manage toxicity

[1][2].

¢ Clinical Trial Sampling: Pharmacokinetic assessments in clinical trials included both intensive and
sparse sampling [1]. The diagram below outlines a typical intensive sampling schedule for
characterizing lucitanib pharmacokinetics.
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Figure: Example Intensive PK Sampling Schedule
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 4/ 4

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548004?utm_src=pdf-bulk
https://www.smolecule.com/products/s548004?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

